1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone
Description
1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-derived ketone characterized by a piperidin-1-yl backbone substituted with an ethylaminomethyl group at the 3-position and an acetyl group (ethanone) at the 1-position. The ethylaminomethyl side chain may enhance solubility and target binding compared to simpler alkyl or aryl substituents, as seen in related compounds .
Properties
IUPAC Name |
1-[3-(ethylaminomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11-7-10-5-4-6-12(8-10)9(2)13/h10-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBYIBVNYTZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Properties
The compound’s molecular formula is C₁₀H₂₀N₂O , with a molecular weight of 184.28 g/mol . Its IUPAC name, 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone , reflects a piperidine ring substituted at the 2-position with an ethylaminomethyl group and a ketone at the 1-position. The canonical SMILES notation, CCNCC1CCCCN1C(=O)C , provides a detailed topological representation.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | |
| Molecular Weight | 184.28 g/mol | |
| IUPAC Name | 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone | |
| SMILES | CCNCC1CCCCN1C(=O)C |
Synthetic Routes
Nucleophilic Substitution Strategies
A primary synthesis route involves nucleophilic substitution at the piperidine nitrogen. For example, in the preparation of structurally analogous compounds like Iloperidone, a Williamson ether synthesis is employed, where a piperidinyl chloride reacts with a phenolic ketone. While Iloperidone’s synthesis targets an ether linkage, the mechanism mirrors the alkylation steps required for 1-(2-ethylaminomethyl-piperidin-1-yl)-ethanone.
In this method:
Key Conditions:
-
Solvent : MEK or acetone (optimized for solubility and reaction rate).
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Base : Potassium carbonate (enables deprotonation of the phenolic hydroxyl group).
Optimization of Synthesis
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in SN2 reactions, while MEK offers a balance between polarity and boiling point (78–80°C), enabling reflux conditions without degradation.
Table 2: Solvent Performance Comparison
Base and Temperature Effects
Strong inorganic bases (e.g., K₂CO₃) outperform organic bases like triethylamine in deprotonating phenolic or amine precursors. Elevated temperatures (60–120°C) accelerate reaction kinetics but risk side reactions, necessitating careful control.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Crystallography and Purity
Applications in Further Synthesis
The compound serves as a precursor for neuroleptics and serotonin antagonists. For instance, Iloperidone’s synthesis employs a similar piperidinyl intermediate to target 5-HT₂A receptors. Future applications could explore:
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Antidepressants : Modulating monoamine transporters.
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Anticonvulsants : Piperidine derivatives’ GABAergic activity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound interacts with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Piperidine/Piperazine Linkages: Piperidine-containing compounds (e.g., ) often serve as intermediates or bioactive scaffolds. The ethylaminomethyl group in the target compound may improve water solubility compared to methyl or aryl substituents .
- Heterocyclic Moieties : Indole (), pyridine (), and tetrazole () substituents enhance target specificity. For example, indole derivatives in exhibit potent antiplasmodial activity due to nitro and thioether groups .
- Trifluoromethyl Groups : The trifluoromethyl group in UDO () improves metabolic stability and CYP51 inhibition, suggesting that halogenated substituents could optimize pharmacokinetics in related compounds .
Biological Activity
1-(3-Ethylaminomethyl-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with an ethylaminomethyl group and an ethanone moiety. The compound's molecular formula is C12H19N2O, with a molecular weight of approximately 209.29 g/mol. Its structural characteristics contribute to its interaction with biological systems.
Research has shown that this compound interacts with various molecular targets, particularly within the central nervous system (CNS). Its mechanisms include:
- Dopamine Receptor Modulation : The compound may influence dopamine pathways, which are crucial for mood regulation and reward processing.
- Serotonin Receptor Interaction : It has been shown to interact with serotonin receptors, suggesting potential applications in treating anxiety and depression.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Neuropharmacological Studies : The compound has been linked to alterations in serotonin and dopamine levels, pivotal in managing mood disorders.
- Potential Applications : It is being researched for developing treatments for conditions such as depression, anxiety, and other neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N-Dimethylpiperidin-3-amine | 50534-49-1 | Lacks chirality; used similarly in organic synthesis |
| (S)-N,N-Dimethylpiperidin-2-amine | 1630082-61-9 | Different substitution pattern; potential CNS activity |
| N-Ethyl-N-methylpiperidin-3-amine | 1248952-99-9 | Ethyl substitution; different pharmacological profile |
| 1-Methylpiperidin-2-ylmethanamine | 5298-72-6 | Variation in piperidine structure; distinct reactivity |
This table illustrates how the chiral configuration of this compound contributes to its specific biological activities compared to other compounds within the piperidine family.
Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of this compound, researchers found that it significantly modulated serotonin levels in animal models. The results indicated that administration led to an increase in serotonin availability, which was correlated with reduced anxiety-like behaviors.
Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit certain enzymes related to neurotransmitter metabolism. The study revealed that this compound exhibited selective inhibition of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The inhibition was quantified, showing IC50 values in the low micromolar range.
Study 3: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how structural variations impact biological activity. The findings suggested that modifications to the piperidine ring or substituents significantly influenced the compound's potency as an enzyme inhibitor and its interaction with neurotransmitter systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
